molecular formula C10H17N3O2 B15312335 Methyl 4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Methyl 4-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)butanoate

Cat. No.: B15312335
M. Wt: 211.26 g/mol
InChI Key: CEXPKFPMAHXYPI-UHFFFAOYSA-N
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Description

Methyl 4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is a chemical compound with a complex structure that includes a pyrazole ring, a methylamino group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methylamino group and the esterification to form the butanoate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups.

Scientific Research Applications

Methyl 4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and butanoate esters, such as:

  • Methyl 4-(1H-pyrazol-1-yl)-2-(methylamino)butanoate
  • Ethyl 4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate
  • Methyl 4-(4-methyl-1H-pyrazol-1-yl)-2-(amino)butanoate

Uniqueness

Methyl 4-(4-methyl-1H-pyrazol-1-yl)-2-(methylamino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

methyl 2-(methylamino)-4-(4-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C10H17N3O2/c1-8-6-12-13(7-8)5-4-9(11-2)10(14)15-3/h6-7,9,11H,4-5H2,1-3H3

InChI Key

CEXPKFPMAHXYPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(C(=O)OC)NC

Origin of Product

United States

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